molecular formula C4H7N3 B3358052 3-Methyl-1H-pyrazol-1-amine CAS No. 77202-04-1

3-Methyl-1H-pyrazol-1-amine

Cat. No.: B3358052
CAS No.: 77202-04-1
M. Wt: 97.12 g/mol
InChI Key: SVGJUNALRCQUHC-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazol-1-amine is a heterocyclic aromatic compound featuring a pyrazole backbone with a methyl group at the 3-position and an amine group at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . The compound’s molecular formula is C₄H₇N₃, with a molecular weight of 97.12 g/mol. It serves as a key intermediate in synthesizing more complex molecules, such as kinase inhibitors and antimicrobial agents. For example, 3-Methyl-1-phenyl-1H-pyrazol-5-amine (a phenyl-substituted derivative) was synthesized via condensation of phenyl hydrazine and a β-keto ester, yielding pink crystals with distinct NMR profiles (δ 2.22 ppm for the methyl group in $^1$H NMR) .

Properties

IUPAC Name

3-methylpyrazol-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4-2-3-7(5)6-4/h2-3H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGJUNALRCQUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506468
Record name 3-Methyl-1H-pyrazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77202-04-1
Record name 3-Methyl-1H-pyrazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1H-pyrazol-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Another method involves the cyclization of appropriate precursors, such as hydrazones or hydrazides, with suitable reagents. For example, the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid hydrazide with a dehydrating agent can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Industrial production methods also focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1H-pyrazol-1-amine and its derivatives have been studied extensively for their biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit promising anticancer properties. For instance, a study synthesized several novel pyrazole derivatives, including those derived from 3-methyl-1H-pyrazol-5(4H)-one. These compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that certain derivatives had significant inhibitory effects on cancer cell proliferation, suggesting their potential as anticancer agents .

Key Findings:

  • Compound : 4-Arylidene-3-methyl-1H-pyrazol-5(4H)-one
  • Activity : Exhibited cytotoxicity against breast cancer cells with IC50 values in the micromolar range.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Study:
A specific derivative demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in animal models of inflammation, highlighting its therapeutic potential.

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions with various electrophiles to yield structurally diverse compounds with enhanced biological activities.

Synthetic Routes

The synthesis often employs methods such as:

  • Condensation Reactions : Reaction of hydrazine derivatives with carbonyl compounds.
  • Reflux Techniques : Utilizing solvents like ethanol or dioxane to promote reaction efficiency.

Example Synthesis Pathway:

3 Methyl 1H pyrazol 5 4H one+Aldehyde4 Arylidene Derivative\text{3 Methyl 1H pyrazol 5 4H one}+\text{Aldehyde}\rightarrow \text{4 Arylidene Derivative}

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives.

Key SAR Insights

A detailed SAR analysis has been conducted to evaluate the influence of various substituents on the pyrazole ring. The following table summarizes key findings regarding the activity of different derivatives against specific biological targets:

CompoundStructureActivity (IC50 nM)Notes
12aInactive-No activity observed
12b>6000>8000Poor activity
12c609 ± 169SignificantEffective against multiple cancer lines
12d782 ± 155ModeratePotential anti-inflammatory agent
12eInactive-No activity observed

Pharmacological Properties

The pharmacological profile of this compound includes its interaction with various biological targets, notably G protein-coupled receptors (GPCRs) and ion channels.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with structural modifications exhibit significant variations in physical properties, reactivity, and biological activity. Below is a detailed comparison of 3-Methyl-1H-pyrazol-1-amine with its structural analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound H (parent compound) C₄H₇N₃ 97.12 Not reported Intermediate for drug synthesis
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl at 1-position C₁₀H₁₁N₃ 173.22 Not reported Kinase inhibitor precursor
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-Phenylethyl at 1-position C₁₂H₁₅N₃ 201.27 Not reported Potential CNS-targeting agent
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine Pyrimidinyl at 1-position C₈H₁₀N₆ 190.21 211–215 High thermal stability
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl and cyclopropyl groups C₁₂H₁₅N₅ 229.28 104.0–107.0 Anticancer candidate
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Thiazolyl and methylphenyl C₁₄H₁₄N₄S 270.35 Not reported Antimicrobial activity

Key Comparisons

Substituent Effects on Reactivity :

  • Electron-Donating Groups (e.g., methyl) : The methyl group at the 3-position enhances steric hindrance, reducing nucleophilic attack at the pyrazole ring. This increases stability in acidic conditions compared to unsubstituted pyrazoles .
  • Aromatic Substituents (e.g., phenyl, pyridinyl) : Derivatives like 3-Methyl-1-phenyl-1H-pyrazol-5-amine exhibit improved lipophilicity, enhancing blood-brain barrier penetration for CNS applications . Pyridinyl-substituted analogs (e.g., N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) show higher binding affinity to kinase domains due to π-stacking interactions .

Thermal Stability :

  • Pyrimidinyl-substituted derivatives (e.g., 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) display higher melting points (211–215°C) than phenyl analogs, attributed to extended conjugation and intermolecular hydrogen bonding .

Biological Activity :

  • Thiazolyl-containing compounds (e.g., 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine) demonstrate broad-spectrum antimicrobial activity, likely due to thiazole’s ability to disrupt bacterial cell membranes .
  • Chlorinated derivatives (e.g., 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine) show enhanced cytotoxicity in cancer cell lines, with CAS RN 1341439-91-5 being explored in preclinical studies .

Synthetic Accessibility :

  • The parent compound (this compound) is synthesized via condensation of hydrazines with β-keto esters, while bulkier derivatives (e.g., N-cyclopropyl analogs) require palladium-catalyzed cross-coupling or Buchwald-Hartwig amination .

Q & A

Q. What are the most reliable synthetic routes for 3-Methyl-1H-pyrazol-1-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via condensation of substituted hydrazines with β-diketones or equivalents under acidic conditions (e.g., HCl or H₂SO₄). For example, 3-chlorophenylhydrazine reacts with 3-methyl-2-butanone to form the pyrazole core . Optimization involves:
  • Catalysts : Use of copper(I) bromide and cesium carbonate enhances coupling efficiency in cross-coupling reactions .
  • Temperature : Reactions typically proceed at 35–80°C, with prolonged stirring (48–72 hours) to maximize yields .
  • Workup : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups appear as singlets (δ 2.1–2.3 ppm), while aromatic protons show splitting patterns .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 215 [M+H]⁺ for N-cyclopropyl derivatives) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., R₂₂(8) motifs in triazole-pyrimidine hybrids) .

Q. How is the biological activity of this compound derivatives screened in early-stage drug discovery?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Broth microdilution tests against Gram-positive/negative bacteria (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using tritiated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize derivatives of this compound?

  • Methodological Answer :
  • Electronic Properties : DFT/B3LYP/6-311G(d,p) calculates HOMO-LUMO gaps to identify electron-rich sites for electrophilic substitution. For example, MEP surfaces highlight nucleophilic regions at the pyrazole N1 position .
  • Thermodynamic Stability : Gibbs free energy (ΔG) and enthalpy (ΔH) calculations guide solvent selection (e.g., DMF vs. DMSO) for exothermic reactions .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :
  • Data Validation : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity assays to rule out false positives) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 3-CF₃ vs. 3-CH₃ groups) using multivariate regression to isolate key pharmacophores .

Q. How are reaction intermediates monitored in multi-step syntheses of this compound analogs?

  • Methodological Answer :
  • In Situ Techniques :
  • LC-MS : Tracks intermediates in real-time (e.g., iodopyrazole intermediates in Sonogashira couplings) .
  • IR Spectroscopy : Identifies transient species (e.g., amine stretching at 3298 cm⁻¹ in triazole derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1H-pyrazol-1-amine
Reactant of Route 2
3-Methyl-1H-pyrazol-1-amine

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